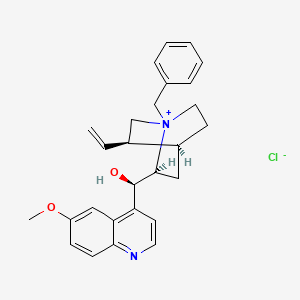

N-Benzylquininium chloride

Overview

Description

N-Benzylquininium chloride is an organic compound belonging to the class of cinchona alkaloids. It is typically found in the form of a white crystalline powder. This compound is known for its ability to inhibit cell membrane permeability and exhibits antifungal and antibacterial properties . It is also used as a reagent in protein research.

Mechanism of Action

Target of Action

N-Benzylquininium chloride, also known as (2S,4S,5R)-1-benzyl-5-ethenyl-2-[®-hydroxy(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-1-ium chloride or ®-[(2S,4S,5R)-1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride, is primarily targeted at various biochemical reactions as a catalyst . It is used in the presence of hydroxide bases in various phase transfer reactions, epoxidations, alkylations, and Michael reactions .

Mode of Action

The compound acts as a phase transfer catalyst in biochemical reactions . It facilitates the transfer of a reactant from one phase into another where reaction can take place. It is particularly useful in reactions involving anionic reactants and organic solvents, where it aids in the transfer of the anion from the aqueous phase to the organic phase .

Biochemical Pathways

This compound is involved in various biochemical pathways due to its role as a catalyst . For instance, it is used in the sulfenylation of various β-keto sulfoxides . It is also used to synthesize N-carbamoyl-protected β-nitroamines from α-amido sulfones by asymmetric aza-Henry reaction .

Result of Action

The primary result of this compound’s action is the facilitation of various biochemical reactions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of hydroxide bases and the nature of the reactants . The compound is typically used in an aqueous environment due to its role in phase transfer reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Benzylquininium chloride is synthesized by reacting quinine with benzyl chloride. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-Benzylquininium chloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form quinine derivatives.

Reduction: Reduction reactions can yield different quinoline derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.

Major Products

Oxidation: Quinine derivatives.

Reduction: Quinoline derivatives.

Substitution: Various substituted quinine compounds.

Scientific Research Applications

N-Benzylquininium chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

- N-Benzylcinchoninium chloride

- N-Benzylcinchonidinium bromide

- Cinchonidine

Uniqueness

N-Benzylquininium chloride is unique due to its specific combination of quinoline and benzyl groups, which confer distinct properties such as high chiral selectivity and strong phase-transfer catalytic activity. Compared to similar compounds, it offers better performance in certain catalytic reactions and has a broader range of applications in both research and industry .

Properties

IUPAC Name |

(1-benzyl-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2O2.ClH/c1-3-20-18-29(17-19-7-5-4-6-8-19)14-12-21(20)15-26(29)27(30)23-11-13-28-25-10-9-22(31-2)16-24(23)25;/h3-11,13,16,20-21,26-27,30H,1,12,14-15,17-18H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDIJFKNXHPWBJ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)CC5=CC=CC=C5)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67174-25-8, 77481-82-4 | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonanium, 9-hydroxy-6'-methoxy-1-(phenylmethyl)-, chloride (1:1), (9S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of N-Benzylquininium chloride in chemical research?

A1: this compound (BQC) is primarily employed as a chiral phase-transfer catalyst and a chiral selector in various chemical applications. [] Its use stems from the chirality of the molecule, enabling enantioselective synthesis and separation.

Q2: Can you provide some specific examples of reactions catalyzed by this compound?

A2: BQC has shown catalytic activity in Michael additions of nucleophiles to α,β-unsaturated sulfoximides. [] While the enantiomeric excesses achieved were relatively low (1-13%), this highlights its potential in asymmetric synthesis. Furthermore, BQC plays a crucial role in the resolution of racemic 9,9'-spirobixanthene-1,1'-diol through co-crystallization. [] This diol is a precursor for synthesizing spiro monodentate phosphoramidite ligands used in highly enantioselective (up to >99% ee) Rh-catalyzed asymmetric hydrogenation reactions. []

Q3: How does the structure of this compound contribute to its function as a chiral selector in chromatography?

A3: BQC, with its quinoline and benzyl groups, exhibits reversed-phase characteristics beneficial for chromatography. [, ] Researchers have successfully synthesized a novel monolithic column using BQC as the functional monomer. [, ] This column demonstrates excellent reversed-phase selectivity and effectively separates various compounds like alkylbenzenes, phenols, and polycyclic aromatic hydrocarbons. [, ]

Q4: Has this compound been explored for its potential in drug discovery?

A4: Yes, BQC was investigated for its potential antihistaminic activity. [] While it showed less in vivo activity compared to the reference drug terfenadine, this research highlights the versatility of BQC and its potential use in medicinal chemistry studies.

Q5: Are there any studies on the interaction mechanisms of this compound with other molecules?

A5: Yes, researchers have used ¹H NMR spectroscopy to investigate the stereochemistry and interaction models of BQC derivatives (9-O-acetylquinine; 9-O-(3,5-dimethoxyphenylcarbamate)quinine) with enantiomers of 2-(3', 5'-dinitrobenzamido)-1-phenylethanol. [] This study revealed distinct interaction pathways and conformational changes depending on the BQC derivative used, providing valuable insights into chiral recognition mechanisms.

Q6: What is known about the physicochemical properties of this compound?

A6: this compound ([67174-25-8]) has a molecular weight of 451.01 g/mol. [] It exists as a monohydrate with a melting point of 169-172 °C (decomposition). [] The compound is freely soluble in water, alcohols, and acetone; slightly soluble in ethyl acetate; and sparingly soluble in chloroform. []

Q7: Are there any known applications of this compound beyond catalysis and chromatography?

A7: BQC has been explored as a component in multicomponent crystals with salicylic acid. [] These studies aimed to modulate the dissolution rate of salicylic acid, showcasing the potential of BQC in pharmaceutical material science and crystal engineering.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1277808.png)

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)